molecular formula C8H9NO3 B584341 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid CAS No. 151163-95-0

2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid

Cat. No.: B584341
CAS No.: 151163-95-0
M. Wt: 167.164
InChI Key: JEDMETMFXSGOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid is an organic compound that features a pyrrole ring substituted with an acetyl group at the 2-position and an acetic acid moiety. This compound is part of the broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid typically involves the reaction of pyrrole with acetic anhydride under acidic conditionsCommon reagents used in this synthesis include trifluoroacetic acid as a catalyst and trifluoroethanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrroles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid is unique due to its combination of an acetyl group and an acetic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other pyrrole derivatives.

Properties

CAS No.

151163-95-0

Molecular Formula

C8H9NO3

Molecular Weight

167.164

IUPAC Name

2-(2-acetylpyrrol-1-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-9(7)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

JEDMETMFXSGOCH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CN1CC(=O)O

Synonyms

1H-Pyrrole-1-acetic acid, 2-acetyl- (9CI)

Origin of Product

United States

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